A Technical Guide to the Neuronal Mechanism of Action of Cannabigerol (CBG)
A Technical Guide to the Neuronal Mechanism of Action of Cannabigerol (CBG)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in Cannabis sativa, is emerging as a compound of significant interest for its therapeutic potential in neurological and neurodegenerative disorders. Unlike the more abundant cannabinoids, tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), CBG exhibits a unique polypharmacological profile, interacting with a diverse array of molecular targets within the central nervous system (CNS). This technical guide provides an in-depth exploration of the known mechanisms of action of CBG in neuronal cells. It consolidates current research on its interactions with cannabinoid and non-cannabinoid receptors, ion channels, and key signaling pathways. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development, offering detailed experimental methodologies, quantitative interaction data, and visual representations of complex biological processes to facilitate a deeper understanding and guide future investigations into the therapeutic applications of CBG.
Molecular Targets of CBG in Neuronal Cells
CBG's effects on neuronal cells are mediated through its interaction with multiple molecular targets. Its activity is not confined to the classical cannabinoid receptors but extends to a range of other receptors and ion channels, contributing to its broad spectrum of neuroprotective and neuromodulatory effects.
Cannabinoid Receptors
CBG interacts with both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R), albeit with different affinities and functional outcomes.
-
CB1 Receptors: Primarily located in the nervous system and brain, CB1 receptors are responsible for the psychoactive effects of THC.[1] CBG is considered a weak partial agonist or antagonist at CB1 receptors.[2][3] Some studies suggest it can modulate the activity of other cannabinoids at this receptor, potentially mitigating the intoxicating effects of THC.[1][4]
-
CB2 Receptors: These receptors are more concentrated in immune cells but are also present in the CNS, including on microglia and some neurons. CBG acts as a partial agonist at CB2 receptors.[[“]][6] This interaction is believed to be a key contributor to its anti-inflammatory and neuroprotective properties.[[“]] Interestingly, the presence of CB1 receptors can enhance CBG's affinity for CB2 receptors within CB1-CB2 heteroreceptor complexes.[8]
Non-Cannabinoid Receptors
CBG's pharmacological profile is significantly broadened by its activity at several other G-protein coupled receptors:
-
α2-Adrenoceptors (α2-AR): CBG is a potent agonist at α2-adrenoceptors.[2][9] These receptors are presynaptic autoreceptors that inhibit the release of norepinephrine, thereby reducing sympathetic nervous system activity.[9] This mechanism may contribute to CBG's potential analgesic and blood pressure-lowering effects.[2][9]
-
Serotonin (B10506) 1A Receptors (5-HT1A): CBG acts as an antagonist or modulator at 5-HT1A receptors.[2][10] This interaction is implicated in its anxiolytic-like effects.[11][12] By blocking 5-HT1A autoreceptors, CBG may enhance serotonin availability in the synapse.[10]
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): CBG can activate PPARγ, a nuclear receptor involved in regulating inflammation and metabolism.[13][[“]] Activation of PPARγ in neuronal cells is associated with neuroprotective effects, including reduced neuronal death and inflammation.[15][16]
Ion Channels
CBG directly modulates the activity of several transient receptor potential (TRP) channels and voltage-gated ion channels, which are crucial for neuronal signaling and sensory perception.
-
TRP Channels: These channels are involved in sensing a variety of stimuli, including temperature and chemical irritants.[17][18] CBG's interactions with TRP channels contribute to its analgesic and anti-inflammatory effects.[[“]][[“]] It acts as an agonist at TRPV1 and TRPV2, an agonist/desensitizer at TRPA1, and a potent antagonist of TRPM8.[[“]][19][20]
-
Voltage-Gated Sodium Channels: CBG has been shown to inhibit voltage-gated sodium channels, which reduces neuron excitability.[2][[“]] This action is a potential mechanism for its analgesic effects, as it can dampen the transmission of pain signals in dorsal root ganglion neurons.[2]
Other Molecular Interactions
-
Anandamide (AEA) Uptake: CBG can inhibit the cellular uptake of the endocannabinoid anandamide, thereby increasing its synaptic concentration and prolonging its signaling.[13][20]
-
GABA Reuptake: CBG is also reported to be a GABA reuptake inhibitor, which would increase the availability of this primary inhibitory neurotransmitter in the brain, potentially leading to muscle relaxation and anxiolytic effects.[4][10][21]
Quantitative Data on CBG-Target Interactions
The following table summarizes the quantitative data available for the interaction of CBG with its primary molecular targets in neuronal and related cellular systems.
| Target Receptor/Channel | Interaction Type | Reported Value (Ki, EC50, IC50) | Cell/Tissue Type | Reference(s) |
| Cannabinoid Receptor 1 (CB1R) | Binding Affinity (Ki) | 381 nM | Mouse brain membranes | [3][8] |
| Cannabinoid Receptor 2 (CB2R) | Binding Affinity (Ki) | 2.6 µM | CHO cells (human receptor) | [3][8] |
| Binding Affinity (Ki) | 152 nM | Living HEK-293T cells | [6] | |
| Binding Affinity (Ki) | 56 nM | HEK-293T cells (with CB1R) | [8] | |
| α2-Adrenoceptor | Agonist (EC50) | 0.2 nM | Mouse brain membranes | [8][9][20] |
| 5-HT1A Receptor | Antagonist | Blocks 1 µM 8-OH-DPAT | Mouse brain membranes | [8][20] |
| TRPV1 Channel | Agonist (EC50) | 1.3 µM | N/A | [20] |
| TRPV2 Channel | Agonist (EC50) | 1.7 µM | N/A | [20] |
| TRPA1 Channel | Agonist/Desensitizer (EC50) | 700 nM | N/A | [20] |
| TRPM8 Channel | Antagonist (IC50) | 160 nM | N/A | [20] |
| Anandamide (AEA) Uptake | Inhibitor (Ki) | 11.3 µM | N/A | [20] |
Signaling Pathways Modulated by CBG in Neuronal Cells
CBG's interaction with its molecular targets initiates a cascade of intracellular signaling events that culminate in its observed neuroprotective and neuromodulatory effects.
Anti-inflammatory and Antioxidant Pathways
A primary mechanism of CBG's neuroprotective action is the suppression of neuroinflammation and oxidative stress.[22][23] Chronic inflammation in the brain is a key pathological feature of many neurodegenerative diseases.[24] CBG mitigates these processes by:
-
Reducing Pro-inflammatory Cytokines: CBG treatment has been shown to decrease the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of neuroinflammation.[23]
-
Inhibiting Inflammatory Enzymes: It reduces the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-1, COX-2) enzymes, which are key mediators of the inflammatory response.[2][25]
-
Modulating Oxidative Stress: CBG helps protect neurons from oxidative damage by reducing reactive oxygen species (ROS) and modulating the expression of antioxidant enzymes like superoxide (B77818) dismutase-1 (SOD-1).[2][25]
Modulation of Neurotransmitter Systems
CBG influences the major neurotransmitter systems in the brain, including the glutamatergic, GABAergic, and dopaminergic systems. Transcriptomic analysis of motor neuron-like cells revealed that CBG modulates the expression of genes involved in these synaptic pathways in a manner similar to CBD.[26]
-
Glutamate (B1630785): CBG treatment can reduce the expression of genes involved in glutamate release, potentially protecting against excitotoxicity, a common mechanism of neuronal damage in neurodegenerative diseases.[23][26]
-
GABA: Conversely, CBG enhances the expression of genes related to GABA release and improves the expression of GABA A receptors.[26] As a GABA reuptake inhibitor, it further promotes inhibitory neurotransmission, which can have calming and muscle-relaxant effects.[10][21]
-
Dopamine: CBG has been shown to downregulate the expression of genes like the D2 receptor (DRD2) while upregulating the D4 receptor.[26] In cell cultures, CBG can reduce the extracellular release of dopamine.[27]
References
- 1. cbginfo.org [cbginfo.org]
- 2. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurogan.com [neurogan.com]
- 5. consensus.app [consensus.app]
- 6. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1-CB2 Heteroreceptor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acute Cannabigerol Administration Lowers Blood Pressure in Mice [frontiersin.org]
- 10. neurogan.com [neurogan.com]
- 11. Frontiers | Cannabigerol modulates α2-adrenoceptor and 5-HT1A receptor-mediated electrophysiological effects on dorsal raphe nucleus and locus coeruleus neurons and anxiety behavior in rat [frontiersin.org]
- 12. Cannabigerol modulates α2-adrenoceptor and 5-HT1A receptor-mediated electrophysiological effects on dorsal raphe nucleus and locus coeruleus neurons and anxiety behavior in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. Activation of cerebral peroxisome proliferator-activated receptors γ (PPARγ) reduces neuronal damage in the substantia nigra after transient focal cerebral ischaemia in the rat [pubmed.ncbi.nlm.nih.gov]
- 16. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 18. TRP Channels in the Brain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 21. Cannabigerol's Potential to Trigger Neuroregeneration | Drug Discovery And Development [labroots.com]
- 22. Exploring the Therapeutic Potential of CBG in Neuroinflammation - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 23. CBG as a Neuroprotective Agent in Huntington's Disease - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 24. happyhippyhaus.com [happyhippyhaus.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Neuroprotective and Neuromodulatory Effects Induced by Cannabidiol and Cannabigerol in Rat Hypo-E22 cells and Isolated Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
